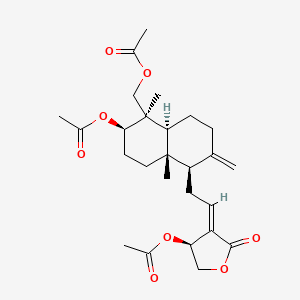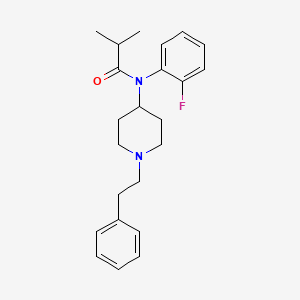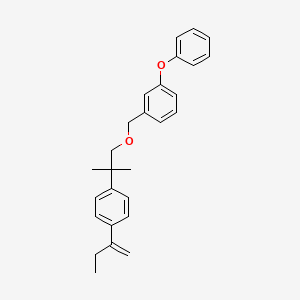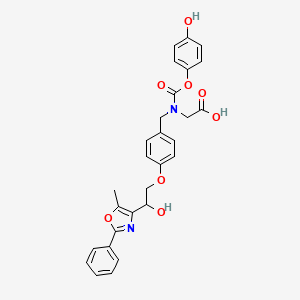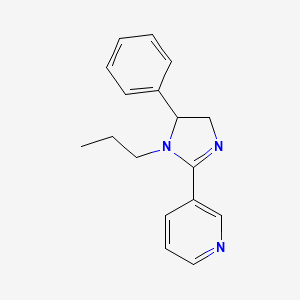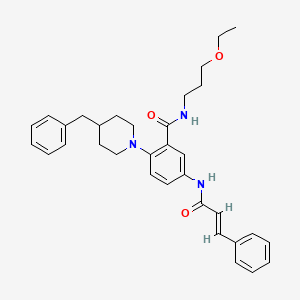
Cinnamido benzylpiperidinyl ethoxypropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamido benzylpiperidinyl ethoxypropylbenzamide is a synthetic compound with the molecular formula C33H39N3O3 and a molecular weight of 525.6811 . It is characterized by the presence of a cinnamido group, a benzylpiperidinyl moiety, and an ethoxypropylbenzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamido benzylpiperidinyl ethoxypropylbenzamide typically involves the following steps:
Formation of the Cinnamido Group: The cinnamido group is introduced through a reaction between cinnamic acid and an appropriate amine under acidic conditions.
Introduction of the Benzylpiperidinyl Moiety: The benzylpiperidinyl group is synthesized by reacting benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Attachment of the Ethoxypropylbenzamide Structure: The final step involves the reaction of the intermediate product with ethoxypropylbenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamido benzylpiperidinyl ethoxypropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the formulation of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of cinnamido benzylpiperidinyl ethoxypropylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamido benzylpiperidinyl ethoxypropylbenzamide: Unique due to its specific combination of functional groups.
This compound analogs: Compounds with similar structures but different substituents on the benzylpiperidinyl or ethoxypropylbenzamide moieties.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
1382749-08-7 |
|---|---|
Formule moléculaire |
C33H39N3O3 |
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
2-(4-benzylpiperidin-1-yl)-N-(3-ethoxypropyl)-5-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C33H39N3O3/c1-2-39-23-9-20-34-33(38)30-25-29(35-32(37)17-14-26-10-5-3-6-11-26)15-16-31(30)36-21-18-28(19-22-36)24-27-12-7-4-8-13-27/h3-8,10-17,25,28H,2,9,18-24H2,1H3,(H,34,38)(H,35,37)/b17-14+ |
Clé InChI |
WLBVNLFUCUVTLE-SAPNQHFASA-N |
SMILES isomérique |
CCOCCCNC(=O)C1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canonique |
CCOCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
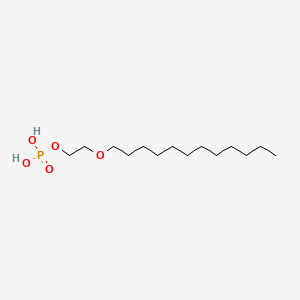
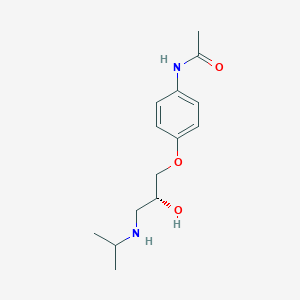
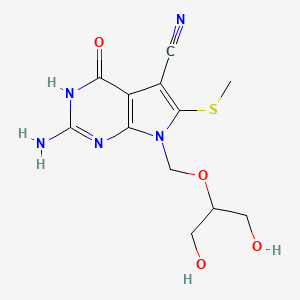
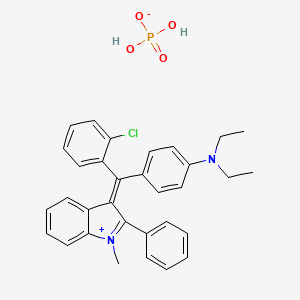
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
